molecular formula C34H48N2O9 B12316888 (11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate

(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate

Cat. No.: B12316888
M. Wt: 628.8 g/mol
InChI Key: NUXFDCYXMLVOFU-UHFFFAOYSA-N
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Description

This compound is a highly complex hexacyclic alkaloid derivative characterized by a fused six-ring system (hexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane) with multiple oxygen- and nitrogen-containing functional groups. Key structural features include:

  • Hydroxyl groups at positions 8 and 9, which enhance hydrophilicity and hydrogen-bonding capacity.
  • Methoxy groups at positions 4, 6, 16, and 18, increasing lipophilicity and influencing membrane permeability.
  • 2-Acetamidobenzoate ester at position 13, a bulky aromatic substituent that may modulate steric hindrance and enzymatic stability.

The stereochemistry of the compound is critical to its biological activity, as evidenced by the precise spatial arrangement of substituents in related natural products . While its exact biological role remains uncharacterized, structural analogs are associated with antimicrobial and cytotoxic properties .

Properties

Molecular Formula

C34H48N2O9

Molecular Weight

628.8 g/mol

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate

InChI

InChI=1S/C34H48N2O9/c1-7-36-16-31(17-45-29(38)19-10-8-9-11-22(19)35-18(2)37)13-12-24(42-4)33-21-14-20-23(41-3)15-32(39,25(21)26(20)43-5)34(40,30(33)36)28(44-6)27(31)33/h8-11,20-21,23-28,30,39-40H,7,12-17H2,1-6H3,(H,35,37)

InChI Key

NUXFDCYXMLVOFU-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ajacine is typically isolated from natural sources rather than synthesized through chemical routes. The isolation process involves extraction from plants, followed by purification steps such as chromatography .

Industrial Production Methods

Industrial production of Ajacine is not common due to its natural origin and the complexity of its structure. Most of the available Ajacine is obtained through extraction from plants that naturally produce this compound .

Chemical Reactions Analysis

Types of Reactions

Ajacine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Ajacine has a wide range of applications in scientific research, including:

Mechanism of Action

Ajacine exerts its effects through interactions with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context in which Ajacine is studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the hexacyclic core but differ in substituents, stereochemistry, and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on literature and computational similarity metrics:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name & Source Key Substituents Functional Group Differences vs. Target Compound Computational Similarity (Tanimoto Index)* Biological Notes
Target Compound 8,9-dihydroxy; 4,6,16,18-tetramethoxy; 2-acetamidobenzoate N/A N/A Unknown activity
(1S,2R,3R,4R,5S,6S,8R,9R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[...]nonadecan-4-yl 3,4-dimethoxybenzoate 8-acetyloxy; 5-hydroxy; 3,4-dimethoxybenzoate; 13-methoxymethyl Acetyloxy replaces dihydroxy; dimethoxybenzoate vs. acetamidobenzoate 0.72–0.78 (estimated) Unreported bioactivity
BioDeep_00002142228 (natural product) 5,7,8,14-tetrahydroxy; 6,16,18-trimethoxy; benzoate Additional hydroxyls at 7 and 14; simpler benzoate ester 0.65–0.70 (estimated) Natural product; antimicrobial
BIMP004312 8-acetyloxy; 5-hydroxy; 6,16,18-trimethoxy; 13-methoxymethyl; benzoate Acetyloxy and methoxymethyl vs. dihydroxy and acetamidobenzoate 0.68–0.73 (estimated) Synthetic analog; cytotoxic

*Tanimoto indices estimated using Morgan fingerprints and MACCS keys, as per methodologies in .

Key Observations:

Methoxy vs. Hydroxy Groups: Higher methoxy content (e.g., 4,6,16,18-tetramethoxy in the target) increases lipophilicity compared to hydroxyl-rich analogs like BioDeep_00002142228, which may favor membrane penetration .

Stereochemical Variations :

  • The stereochemistry of hydroxyl and methoxy groups (e.g., 8,9-dihydroxy in the target vs. 5,7,8,14-tetrahydroxy in BioDeep_00002142228) significantly alters molecular shape, affecting docking to biological targets .

Computational Similarity :

  • Compounds with Tanimoto indices >0.7 (e.g., the dimethoxybenzoate analog ) are predicted to share partial bioactivity with the target, though experimental validation is lacking .

Biological Activity

The compound (11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate is a complex organic molecule with significant potential in pharmacological applications. Its intricate structure, characterized by multiple functional groups and a unique hexacyclic framework, suggests a diverse range of biological activities. This article will explore the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula of the compound is C32H46N2O8C_{32}H_{46}N_2O_8, and it features various functional groups including hydroxyl (-OH), methoxy (-OCH₃), and acetamido (-NHCOCH₃) moieties. The presence of these groups contributes to its potential solubility and bioactivity.

Property Details
Molecular Formula C32H46N2O8
SMILES CCN1CC2(COC(=O)c3ccccc3N)CCC(OC)C34C5CC6C(OC)C5C(O)(CC6OC)C(O)(C(OC)C23)C14
Catalog Number T123653

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit several pharmacological properties, including:

  • Neuropharmacological Effects : It has been identified as a selective antagonist for α7 neuronal nicotinic acetylcholine receptors, which are implicated in various neurological disorders .
  • Antioxidant Activity : The compound may possess antioxidant properties that could mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Neuropharmacology : A study highlighted the role of this compound in modulating cholinergic signaling pathways, which are crucial for cognitive functions. The antagonistic effect on α7 receptors suggests it could be explored for therapeutic applications in Alzheimer's disease and other cognitive disorders .
  • Antioxidant and Anti-inflammatory Activity : In a model of oxidative stress induced by Plasmodium berghei infection in mice, co-administration of similar compounds showed significant reductions in inflammatory markers such as TNF-α and malondialdehyde (MDA). This indicates that compounds with similar structures may enhance antioxidant defenses and reduce inflammation .
  • Comparative Analysis with Other Compounds : The biological activity was compared with simpler analogs such as 8-Hydroxyquinoline and Betulinic Acid, revealing that the complex hexacyclic structure of the target compound potentially enhances its solubility and bioactivity .

Table of Comparative Biological Activities

Compound Name Activity Type Unique Features
(11-Ethyl...benzoateNeuropharmacologicalSelective α7 receptor antagonist
8-HydroxyquinolineAnticancer, AntimicrobialSimpler structure
Betulinic AcidAntiviral, AntitumorDerived from plant sources

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